molecular formula C11H11BrClNO B1442974 3-Bromo-1-(2-chlorophenyl)piperidin-2-one CAS No. 1341530-92-4

3-Bromo-1-(2-chlorophenyl)piperidin-2-one

Cat. No.: B1442974
CAS No.: 1341530-92-4
M. Wt: 288.57 g/mol
InChI Key: NLVSBBUEHDVHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2-chlorophenyl)piperidin-2-one (CAS 1341530-92-4) is a halogenated piperidin-2-one derivative of interest in medicinal chemistry and drug discovery. With the molecular formula C 11 H 11 BrClNO and a molecular weight of 288.57, this compound serves as a versatile chemical intermediate . The piperidin-2-one scaffold is a privileged structure in pharmaceutical research, known for its presence in compounds with a wide range of biological activities . Piperidine derivatives are recognized for their significant pharmacological properties and form essential components of many drug molecules . The specific bromo and chloro substitutions on this scaffold make it a valuable building block for the synthesis of more complex molecules, potentially for use in developing enzyme inhibitors or other bioactive compounds . This product is intended for research applications as a chemical reference standard or synthetic intermediate in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-bromo-1-(2-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-2,5-6,8H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVSBBUEHDVHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-Bromo-1-(2-chlorophenyl)piperidin-2-one

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the piperidin-2-one core
  • Introduction of the 1-(2-chlorophenyl) substituent
  • Bromination at the 3-position of the piperidinone ring

This is often achieved via stepwise functional group transformations starting from readily available piperidinone or piperidine derivatives.

Stepwise Preparation Approach

Synthesis of 1-(2-chlorophenyl)piperidin-2-one
  • The 1-(2-chlorophenyl)piperidin-2-one scaffold can be prepared through the condensation of 2-chlorophenylamine with suitable ketoesters or via nucleophilic substitution on piperidin-2-one derivatives.
  • This step involves the formation of the amide bond at the nitrogen of the piperidinone ring.
Bromination at the 3-Position
  • Bromination at the 3-position of the piperidin-2-one ring is typically carried out using N-bromosuccinimide (NBS) under controlled conditions.
  • The reaction is conducted in an inert solvent such as diethyl ether, at low temperatures (e.g., 0–5 °C) to avoid overbromination or side reactions.
  • Ammonium acetate may be used as an additive to facilitate the reaction and improve yield.
  • The bromination proceeds via radical or electrophilic substitution mechanisms targeting the activated methylene position adjacent to the carbonyl group.
Purification
  • After bromination, the reaction mixture is filtered to remove succinimide byproducts.
  • The filtrate is concentrated under reduced pressure to isolate the crude this compound.
  • Further purification can be achieved by recrystallization or chromatographic methods to obtain the product with high purity.

Example Protocol (Adapted from Related Piperidinone Bromination)

Step Reagents & Conditions Outcome/Notes
1 Suspend 1-(2-chlorophenyl)piperidin-2-one in diethyl ether, cool to 0–5 °C Preparation for bromination
2 Add N-bromosuccinimide (NBS) (1.1 equiv) and ammonium acetate (catalytic) slowly Controlled bromination at 3-position
3 Stir for 3–4 hours at low temperature Reaction completion monitored by TLC or HPLC
4 Filter to remove succinimide precipitate Clean reaction mixture
5 Concentrate filtrate under reduced pressure Obtain crude product
6 Purify by recrystallization or chromatography Isolate pure this compound

Alternative Synthetic Routes

  • Some methods use direct functionalization of piperidin-4-one derivatives followed by substitution with 2-chlorophenyl groups.
  • Others employ halogen exchange or cross-coupling reactions to introduce the 2-chlorophenyl moiety after bromination.

Detailed Research Findings and Analysis

  • The use of N-bromosuccinimide as a brominating agent is well-documented for selective bromination at the α-position to carbonyls in piperidinones, providing good yields and regioselectivity.
  • Reaction temperature control is critical; low temperatures prevent polybromination and decomposition.
  • Ammonium acetate acts as a mild acid catalyst, stabilizing the intermediate and improving yield.
  • The choice of solvent (diethyl ether or other inert solvents) affects reaction kinetics and purity of the final product.
  • Purification steps are essential to remove succinimide and unreacted starting materials, ensuring product quality for further applications.

Data Table: Summary of Key Parameters in Preparation

Parameter Typical Conditions Effect on Reaction
Brominating agent N-bromosuccinimide (NBS), 1.1 equiv Selective bromination at 3-position
Solvent Diethyl ether Inert, good solubility for reactants
Temperature 0–5 °C Prevents overbromination, controls reaction rate
Additive Ammonium acetate (catalytic) Improves yield and selectivity
Reaction time 3–4 hours Sufficient for complete bromination
Purification Filtration, concentration, recrystallization Removes impurities, obtains pure product
Yield Typically >80% (reported for similar compounds) High efficiency with optimized conditions

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-1-(2-chlorophenyl)piperidin-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding piperidine derivative by reducing the carbonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Major Products Formed:

  • Substituted piperidinones, N-oxides, and reduced piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-1-(2-chlorophenyl)piperidin-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the interactions of piperidinone derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for the development of new drugs. Research into its potential as an anti-inflammatory, analgesic, or antimicrobial agent is ongoing.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-chlorophenyl)piperidin-2-one and its derivatives depends on their specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s analogs differ in substituents on the phenyl ring or the piperidinone core. Key examples include:

Compound Name Substituents Molecular Formula Key References
3-Bromo-1-(3-methylphenyl)piperidin-2-one 3-methylphenyl at position 1 C₁₂H₁₃BrNO
3-Bromo-1-(4-methoxyphenyl)piperidin-2-one 4-methoxyphenyl at position 1 C₁₂H₁₃BrNO₂
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one 4-bromo-3-(trifluoromethyl)phenyl at position 1 C₁₂H₁₀BrF₃NO
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one hydrochloride 3,4-dichlorophenyl at position 1; hydrochloride salt C₁₁H₉BrCl₂NO·HCl

Key Observations :

  • Halogen vs.
  • Trifluoromethyl Group : The CF₃ group in introduces strong electron-withdrawing effects, which may improve metabolic stability in drug candidates.

Physicochemical Properties

Property 3-Bromo-1-(2-chlorophenyl)piperidin-2-one 3-Bromo-1-(3-methylphenyl)piperidin-2-one 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one
Molecular Weight (g/mol) 288.56 275.15 330.12
LogP (Estimated) ~2.8 (high lipophilicity) ~2.5 ~3.1 (due to CF₃)
Stability Sensitive to light and moisture Moderate stability High thermal stability

Notes:

  • The 2-chlorophenyl group increases molecular weight and lipophilicity compared to methyl-substituted analogs, which could influence membrane permeability in biological systems .
  • The trifluoromethyl analog’s higher LogP suggests enhanced bioavailability but may complicate aqueous solubility .

Biological Activity

3-Bromo-1-(2-chlorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidinone structure with a bromine atom and a chlorophenyl group, which contribute to its reactivity and biological interactions. The presence of these halogen substituents enhances its affinity for various biological targets.

Biological Activity Overview

1. Antimicrobial Activity:
Research indicates that piperidine derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in combating drug-resistant pathogens .

2. Anticancer Potential:
The compound has been investigated for its anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Preliminary studies have indicated that derivatives of this compound may selectively target cancer cells while sparing normal cells .

3. CNS Activity:
There is emerging evidence that compounds with similar structures can interact with central nervous system (CNS) receptors, potentially influencing neuropharmacological outcomes. This area requires further exploration to fully elucidate the compound's effects on neurological health.

The biological effects of this compound are believed to stem from its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding: It could bind to various receptors, modulating signaling pathways that influence cell growth and survival.
  • Structural Modifications: The presence of bromine and chlorine enhances the compound's ability to form stable complexes with biological macromolecules .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of piperidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 62.5 µg/mL .
  • Cytotoxicity Assays:
    Cytotoxicity was assessed using the MTT assay on human epithelial cells (HaCaT). The IC50 values were determined to be greater than those observed for antimicrobial activity, indicating a favorable selectivity index (SI) suggesting low toxicity to normal cells .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer PotentialCNS Activity
This compoundSignificant (MIC: 15.6–62.5 µg/mL)Moderate evidenceEmerging evidence
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-oneNotableUnder investigationLimited data
1-(2-Chlorophenyl)piperidin-2-oneModerateLowEstablished

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(2-chlorophenyl)piperidin-2-one
Reactant of Route 2
3-Bromo-1-(2-chlorophenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.